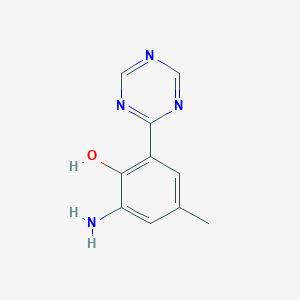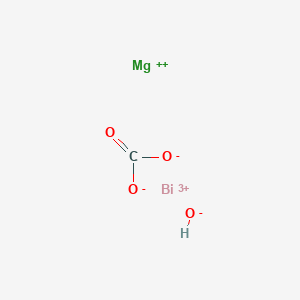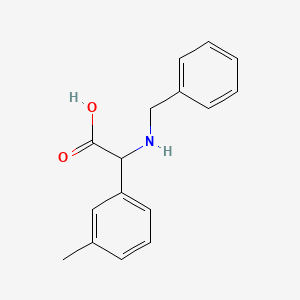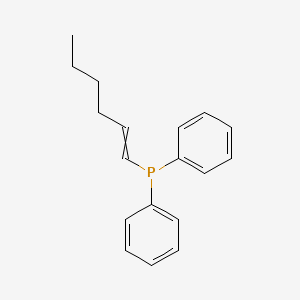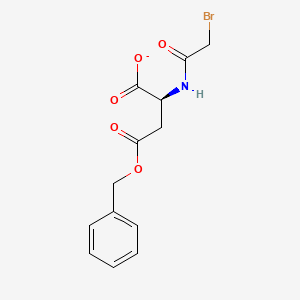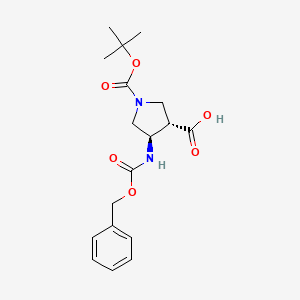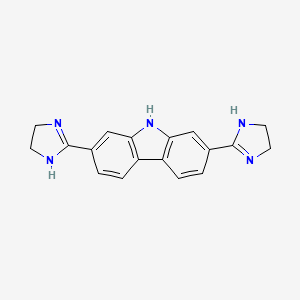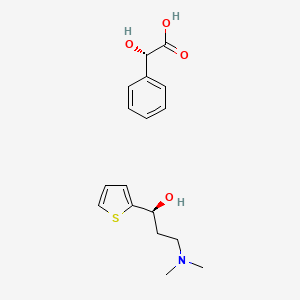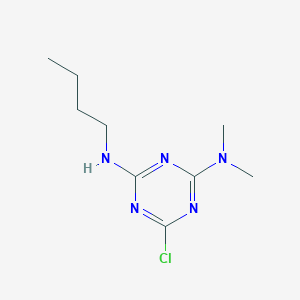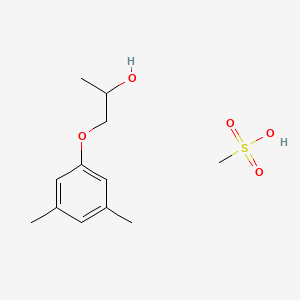
1-(3,5-Dimethylphenoxy)propan-2-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenoxy)propan-2-ol;methanesulfonic acid is a chemical compound that combines the properties of an alcohol and a sulfonic acid. It is known for its unique structure, which includes a phenoxy group substituted with two methyl groups at positions 3 and 5, a propanol chain, and a methanesulfonic acid moiety. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenoxy)propan-2-ol;methanesulfonic acid typically involves the following steps:
Preparation of 1-(3,5-Dimethylphenoxy)propan-2-ol: This can be achieved by reacting 3,5-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the desired alcohol.
Formation of Methanesulfonic Acid Salt: The resulting 1-(3,5-Dimethylphenoxy)propan-2-ol is then reacted with methanesulfonic acid to form the methanesulfonic acid salt. This step typically involves mixing the alcohol with methanesulfonic acid under controlled temperature conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Such as distillation or crystallization to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenoxy)propan-2-ol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(3,5-Dimethylphenoxy)propan-2-one or 1-(3,5-Dimethylphenoxy)propanoic acid.
Reduction: Formation of 1-(3,5-Dimethylphenoxy)propane.
Substitution: Formation of brominated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
1-(3,5-Dimethylphenoxy)propan-2-ol;methanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenoxy)propan-2-ol;methanesulfonic acid involves its interaction with molecular targets through its functional groups. The phenoxy group can engage in π-π interactions with aromatic residues, while the alcohol and sulfonic acid groups can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethylphenoxy)ethanol: Similar structure but with a shorter ethanol chain.
1-(3,5-Dimethylphenoxy)butanol: Similar structure but with a longer butanol chain.
1-(3,5-Dimethylphenoxy)propan-2-amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
1-(3,5-Dimethylphenoxy)propan-2-ol;methanesulfonic acid is unique due to its combination of an alcohol and a sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
143417-51-0 |
|---|---|
Molecular Formula |
C12H20O5S |
Molecular Weight |
276.35 g/mol |
IUPAC Name |
1-(3,5-dimethylphenoxy)propan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C11H16O2.CH4O3S/c1-8-4-9(2)6-11(5-8)13-7-10(3)12;1-5(2,3)4/h4-6,10,12H,7H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
YPYMXVMAMYLBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)O)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
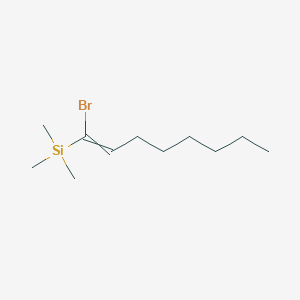
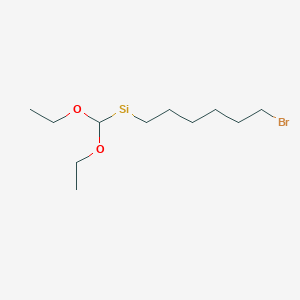
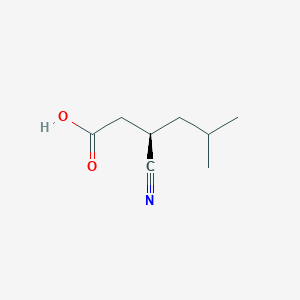
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
